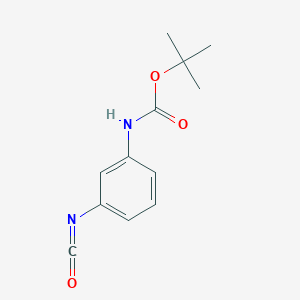
2-(4-(Difluoromethoxy)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Difluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(Difluoromethoxy)benzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 1-(4-(Difluoromethoxy)phenyl)propan-1-ol.
Oxidation: The alcohol is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
化学反应分析
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
科学研究应用
2-(4-(Difluoromethoxy)phenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)propanoic acid
- 2-(4-Fluorophenyl)propanoic acid
- 2-(4-Chlorophenyl)propanoic acid
Uniqueness
2-(4-(Difluoromethoxy)phenyl)propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC 名称 |
2-[4-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6(9(13)14)7-2-4-8(5-3-7)15-10(11)12/h2-6,10H,1H3,(H,13,14) |
InChI 键 |
PEQVEDVKZALGKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
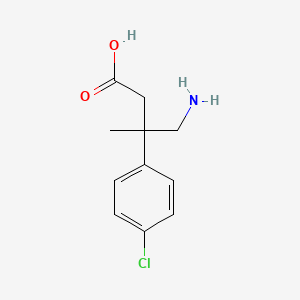
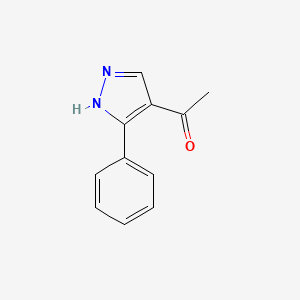
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
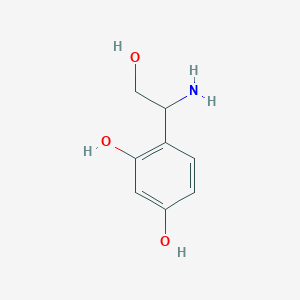
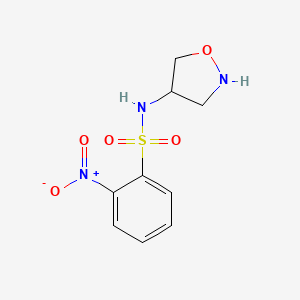
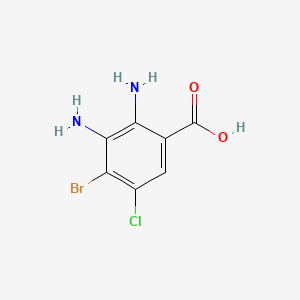
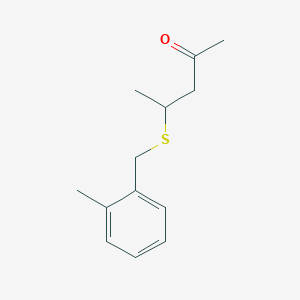

![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
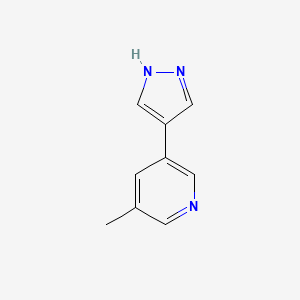
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
